
Indium;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium and silver form intermetallic compounds that are significant in various industrial applications, particularly in electronics. Indium is a soft, malleable metal with a low melting point, while silver is known for its high electrical conductivity and thermal properties. When combined, these elements form compounds such as silver indium (AgIn₂) and silver indium (Ag₂In), which exhibit unique properties beneficial for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of indium-silver compounds typically involves electroplating processes. For example, copper substrates can be electroplated with a thick silver layer, followed by electroplating an indium layer at room temperature. The reaction between indium and silver forms intermetallic compounds such as silver indium (AgIn₂) at room temperature .
Industrial Production Methods
In industrial settings, the preparation of indium-silver compounds often involves vacuum deposition techniques or electroplating processes. These methods produce cleaner and more uniform metallic films compared to traditional methods. The electroplating process involves depositing a silver layer followed by an indium layer, which then reacts to form the desired intermetallic compound .
Chemical Reactions Analysis
Types of Reactions
Indium-silver compounds undergo various chemical reactions, including:
Oxidation: Indium can be easily oxidized, which is why fluxes are often used in bonding processes to prevent oxidation.
Reduction: Indium can reduce other metals due to its low reduction potential.
Intermetallic Formation: Indium reacts with silver to form intermetallic compounds such as silver indium (AgIn₂) and silver indium (Ag₂In) even at room temperature.
Common Reagents and Conditions
The formation of indium-silver intermetallic compounds typically requires:
Electroplating solutions: Containing indium and silver ions.
Temperature control: Room temperature for initial reactions, with possible annealing at higher temperatures to enhance compound formation.
Vacuum conditions: To prevent oxidation and contamination during the reaction process.
Major Products Formed
The primary products formed from the reactions between indium and silver include:
Silver indium (AgIn₂): Formed at room temperature.
Silver indium (Ag₂In): Formed under specific conditions, such as annealing.
Scientific Research Applications
Indium-silver compounds have a wide range of scientific research applications, including:
Electronics: Used in soldering materials for electronic components due to their excellent electrical conductivity and low melting points.
Bonding Applications: Indium’s low yield strength and melting temperature make it ideal for bonding delicate devices, such as central processing unit chips to heat sinks.
Thermal Management: The high thermal conductivity of silver combined with the low melting point of indium makes these compounds suitable for thermal interface materials in electronic devices.
Mechanism of Action
The mechanism of action for indium-silver compounds involves the formation of intermetallic compounds through diffusion and reaction processes. When indium atoms come into contact with silver, they diffuse into the silver matrix, forming intermetallic compounds such as silver indium (AgIn₂). This process is influenced by factors such as temperature, diffusion rates, and the presence of grain boundaries in the silver layer .
Comparison with Similar Compounds
Similar Compounds
Tin-silver (Sn-Ag): Commonly used in lead-free soldering applications. Tin-silver compounds have higher melting points compared to indium-silver compounds.
Gold-indium (Au-In): Used in high-reliability bonding applications due to gold’s resistance to oxidation and corrosion.
Tin-indium (Sn-In): Offers a balance between low melting point and good mechanical properties, making it suitable for specific soldering applications.
Uniqueness of Indium-Silver Compounds
Indium-silver compounds are unique due to their combination of low melting points, excellent electrical and thermal conductivity, and the ability to form stable intermetallic compounds at room temperature. These properties make them highly suitable for applications requiring low-temperature processing and high thermal management capabilities .
Properties
CAS No. |
12296-69-4 |
|---|---|
Molecular Formula |
AgIn |
Molecular Weight |
222.686 g/mol |
IUPAC Name |
indium;silver |
InChI |
InChI=1S/Ag.In |
InChI Key |
YZASAXHKAQYPEH-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


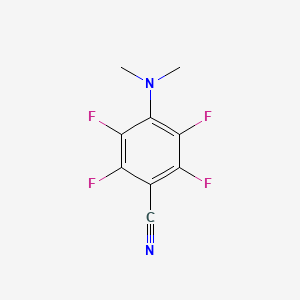
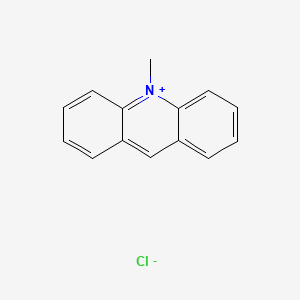
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
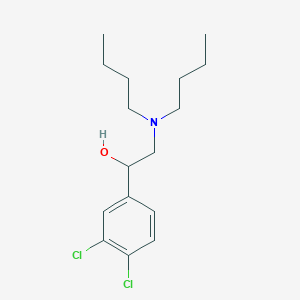

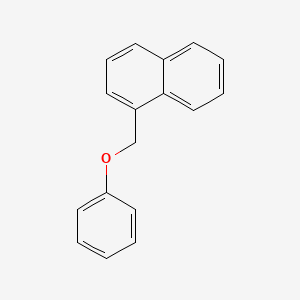
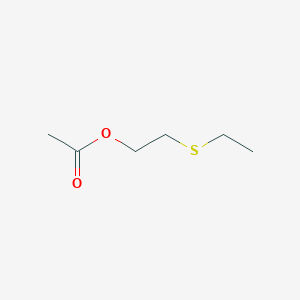

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

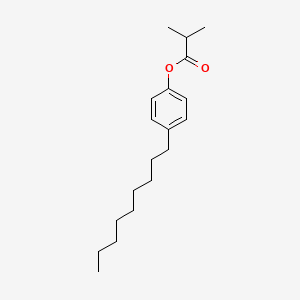
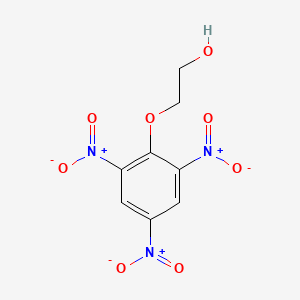
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
